molecular formula C22H21Cl2N3O3 B2683706 N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946267-28-3

N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2683706
CAS RN: 946267-28-3
M. Wt: 446.33
InChI Key: HBXTXSIHDJBIIS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. DCPB is a member of the pyridazinone family of compounds and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Biological Activity

Some derivatives of pyridazinone, which are structurally related to N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, have shown promising biological activities. For instance, derivatives of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid exhibited antimicrobial and antifungal activities (Sayed et al., 2003). Similarly, compounds synthesized from N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide demonstrated moderate lipoxygenase inhibitory activities (Aziz‐ur‐Rehman et al., 2016).

Anticancer and Antimicrobial Properties

Research on pyridazinone derivatives, which share a similar chemical backbone, revealed potential anticancer and antimicrobial properties. A study synthesized new pyridazinone derivatives and evaluated their in vitro anticancer activity (Mehvish & Kumar, 2022). Another study on similar compounds found them to have antimicrobial properties, effective against a range of bacterial and fungal strains (Sah et al., 2014).

Analgesic and Anti-Inflammatory Activities

Novel pyridazine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This is demonstrated in research that explored the potential of these compounds as safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).

Anticonvulsant and Muscle Relaxant Activities

Related compounds have also been explored for their anticonvulsant and muscle relaxant activities. A study synthesizing derivatives of 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one reported significant anticonvulsant and muscle relaxant activities in their findings (Sharma et al., 2013).

Molecular Docking and Simulation Studies

Molecular docking and simulation studies have been conducted on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which share structural similarities. These studies aimed at exploring their inhibitory potential against enzymes like tyrosinase, revealing potential for drug development (Raza et al., 2019).

Antioxidant Properties

Further studies have indicated the antioxidant properties of pyridazinone derivatives. These compounds were shown to be potent antioxidants, suggesting their potential use in therapeutic applications (Mehvish & Kumar, 2022).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3/c1-2-30-17-8-5-15(6-9-17)19-11-12-22(29)27(26-19)13-3-4-21(28)25-20-14-16(23)7-10-18(20)24/h5-12,14H,2-4,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXTXSIHDJBIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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